molecular formula C10H11N3O4 B14557429 Quinoline, 1,2,3,4-tetrahydro-1-methyl-7,8-dinitro- CAS No. 61862-88-2

Quinoline, 1,2,3,4-tetrahydro-1-methyl-7,8-dinitro-

Cat. No.: B14557429
CAS No.: 61862-88-2
M. Wt: 237.21 g/mol
InChI Key: KMYLRZRLGKJZLV-UHFFFAOYSA-N
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Description

Quinoline, 1,2,3,4-tetrahydro-1-methyl-7,8-dinitro- is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. This compound is characterized by the presence of two nitro groups at the 7 and 8 positions, a methyl group at the 1 position, and a partially hydrogenated quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including Quinoline, 1,2,3,4-tetrahydro-1-methyl-7,8-dinitro-, typically involves the hydrogenation of quinoline or its substituted derivatives. The hydrogenation process is carried out using heterogeneous catalysts such as palladium or platinum under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of quinoline derivatives often employs the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method provides good yields and is widely used for large-scale production. The hydrogenation and nitration steps are then applied to obtain the desired substituted quinoline derivatives.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 1,2,3,4-tetrahydro-1-methyl-7,8-dinitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Quinoline, 1,2,3,4-tetrahydro-1-methyl-7,8-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor of specific enzymes involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 1,2,3,4-tetrahydro-1-methyl-7,8-dinitro- is unique due to the presence of both nitro groups and a methyl group, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

61862-88-2

Molecular Formula

C10H11N3O4

Molecular Weight

237.21 g/mol

IUPAC Name

1-methyl-7,8-dinitro-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C10H11N3O4/c1-11-6-2-3-7-4-5-8(12(14)15)10(9(7)11)13(16)17/h4-5H,2-3,6H2,1H3

InChI Key

KMYLRZRLGKJZLV-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2=C1C(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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